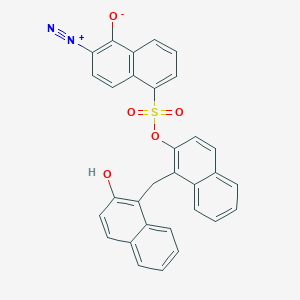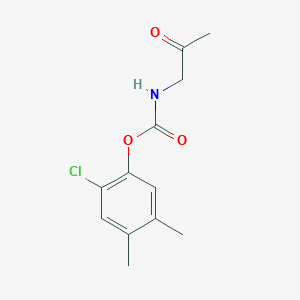
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester is a chemical compound with a complex structure. It is an ester derivative of carbamic acid, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a 2-chloro-4,5-dimethylphenyl group attached to the carbamic acid ester, making it unique in its properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester typically involves the reaction of carbamic acid derivatives with 2-chloro-4,5-dimethylphenol. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include acetyl chloride and methylamine, which react to form the acetylmethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) may be employed to monitor the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-(2-chloro-4-fluoro-5-methylphenyl)-, phenylmethyl ester
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, N-(2-chloro-4-methylphenyl)-, phenylmethyl ester
Uniqueness
Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester is unique due to its specific structural features, including the presence of the 2-chloro-4,5-dimethylphenyl group
Propriétés
Numéro CAS |
2313-93-1 |
|---|---|
Formule moléculaire |
C12H14ClNO3 |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-7-4-10(13)11(5-8(7)2)17-12(16)14-6-9(3)15/h4-5H,6H2,1-3H3,(H,14,16) |
Clé InChI |
MJCKKOWJBTWJKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Cl)OC(=O)NCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


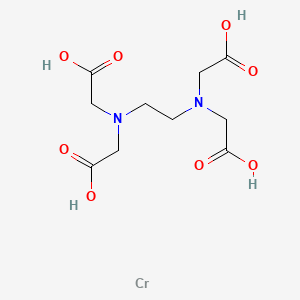
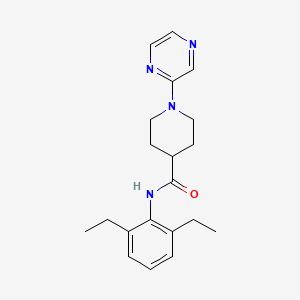
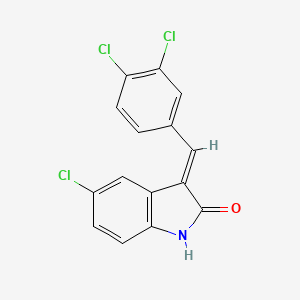


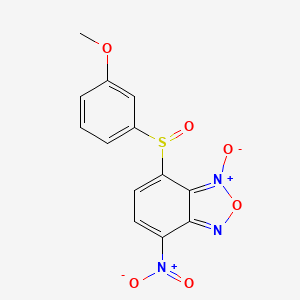
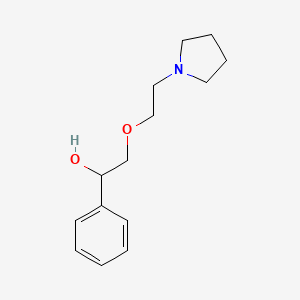
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
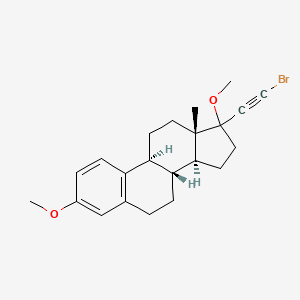

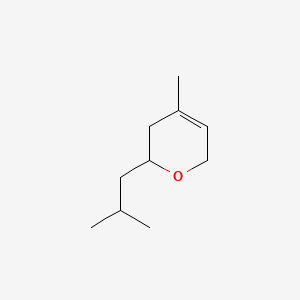
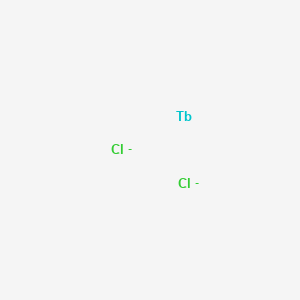
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
